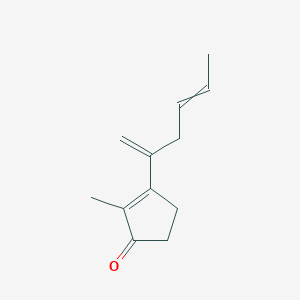
Diazene, dinaphthalenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, dinaphthalenyl-, 1-oxide is an organic compound with the molecular formula C20H14N2O. This compound contains 20 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It is a member of the azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N).
Preparation Methods
The synthesis of diazene, dinaphthalenyl-, 1-oxide can be achieved through various methods. One common approach involves the reaction of a compound represented by formula II with sodium alkoxide under the catalysis of platinum-carbon. The reaction is carried out in a protic solvent at a temperature range of 40 to 70°C for two to six hours. After the reaction, the solution is cooled, filtered, and subjected to reduced pressure distillation to remove the solvent. The final product is obtained through recrystallization in petroleum ether .
Chemical Reactions Analysis
Diazene, dinaphthalenyl-, 1-oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride, Raney’s nickel, and zinc. For example, the reduction of this compound with sodium borohydride can yield the corresponding amine. The oxidation of this compound can lead to the formation of various oxidized products, depending on the reaction conditions .
Scientific Research Applications
Diazene, dinaphthalenyl-, 1-oxide has a wide range of applications in scientific research In chemistry, it is used as a precursor for the synthesis of other complex organic molecules In biology, it can be employed in the study of enzyme mechanisms and protein interactionsAdditionally, in the industry, this compound is used in the production of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of diazene, dinaphthalenyl-, 1-oxide involves its interaction with molecular targets and pathways within cells. This compound can interact with enzymes and proteins, altering their activity and function. The nitrogen-nitrogen double bond (N=N) in the compound plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Diazene, dinaphthalenyl-, 1-oxide is unique among azo compounds due to its specific structure and properties. Similar compounds include other azo compounds such as azobenzene and azoxybenzene. Azobenzene, for example, also contains a nitrogen-nitrogen double bond but differs in its substituents and overall structure. Azoxybenzene, on the other hand, contains an additional oxygen atom, which significantly alters its chemical properties and reactivity .
Properties
CAS No. |
61823-08-3 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
naphthalen-1-yl-naphthalen-1-ylimino-oxidoazanium |
InChI |
InChI=1S/C20H14N2O/c23-22(20-14-6-10-16-8-2-4-12-18(16)20)21-19-13-5-9-15-7-1-3-11-17(15)19/h1-14H |
InChI Key |
MMKPTFVTUANMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=[N+](C3=CC=CC4=CC=CC=C43)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![16,18-Dimethyl-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14557100.png)


![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]tridecane](/img/structure/B14557116.png)


![(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14557126.png)



![(Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane](/img/structure/B14557161.png)

![Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]-](/img/structure/B14557177.png)
